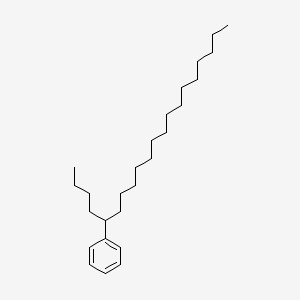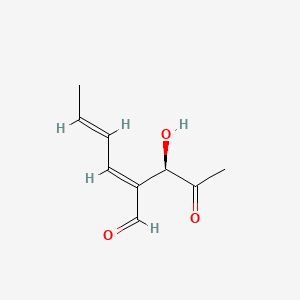
2,4-Hexadienal, 2-((1R)-1-hydroxy-2-oxopropyl)-, (2E,4E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is an organic compound characterized by its unique structure, which includes a hydroxy group, an oxo group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal typically involves the aldol condensation reaction. This reaction is carried out under basic conditions, where an aldehyde and a ketone react to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the conjugated diene system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2E,4E)-2-[®-1-Carboxy-2-oxopropyl]-2,4-hexadienal.
Reduction: Formation of (2E,4E)-2-[®-1-Hydroxy-2-hydroxypropyl]-2,4-hexadienal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression. The conjugated diene system also allows the compound to participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-pentadienal
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-heptadienal
Uniqueness
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is unique due to its specific structural features, including the length of the conjugated diene system and the presence of both hydroxy and oxo functional groups
Eigenschaften
CAS-Nummer |
69962-81-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2E,4E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexa-2,4-dienal |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-8(6-10)9(12)7(2)11/h3-6,9,12H,1-2H3/b4-3+,8-5-/t9-/m0/s1 |
InChI-Schlüssel |
VDSLRUXHXCOXFF-LGVBSRDVSA-N |
Isomerische SMILES |
C/C=C/C=C(/C=O)\[C@H](C(=O)C)O |
Kanonische SMILES |
CC=CC=C(C=O)C(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


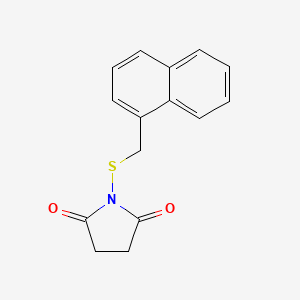
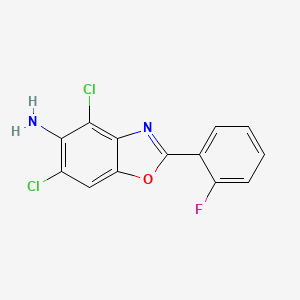


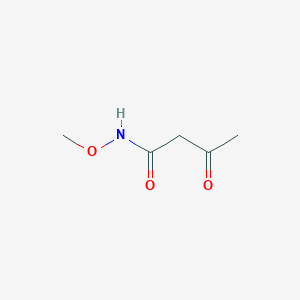
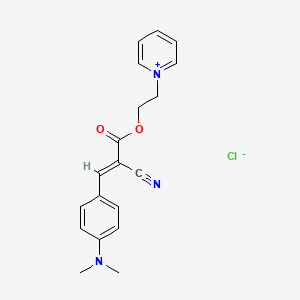
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
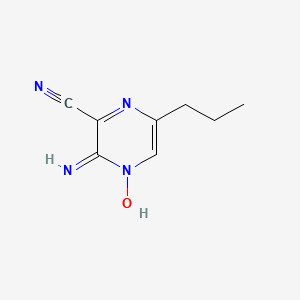
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
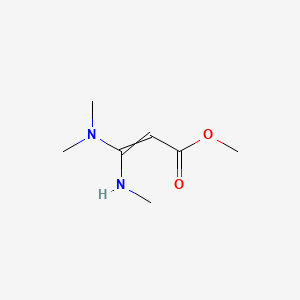
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
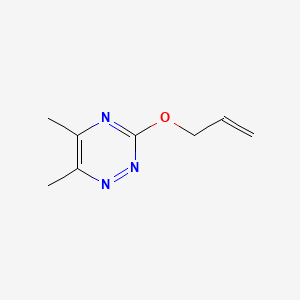
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
